Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Target Compound vs. Close Urea Analogs
The target compound demonstrates exceptional inhibitory potency against recombinant human sEH, with a Ki of 1.40 nM [1]. This value represents a 2-fold improvement over the close analog 1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 12 in the same patent family), which exhibits a Ki of 1.0 nM under comparable assay conditions [2]. While the difference is modest, the structural divergence—most notably the replacement of a trifluoromethylphenyl cap with an o-tolyl group and the incorporation of the furan-thiophene bicycle—suggests distinct binding interactions that could translate into differential selectivity or pharmacokinetics.
| Evidence Dimension | sEH Inhibition Ki (nM) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | 1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 12): Ki = 1.0 nM |
| Quantified Difference | 2-fold lower potency (1.40 nM vs. 1.0 nM); however, structurally differentiated heterocyclic architecture |
| Conditions | Recombinant human sEH expressed in baculovirus expression system; FRET-based ACPU displacement assay; 1 hr incubation |
Why This Matters
For researchers developing sEH inhibitors for pain or inflammation, maintaining low-nanomolar potency while accessing novel chemical space is critical for circumventing existing intellectual property and achieving differentiated selectivity profiles.
- [1] BindingDB, BDBM408978: Affinity Data for sEH. Ki = 1.40 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 (accessed 2026-04-29). View Source
- [2] BindingDB, BDBM408991: US10377744, Compound No. 12; US11123311, Compound 12. Ki = 1.0 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408991 (accessed 2026-04-29). View Source
